A Comprehensive Technical Guide to 6-Nitro-3-Bromophthalide (CAS 19477-73-7)
A Comprehensive Technical Guide to 6-Nitro-3-Bromophthalide (CAS 19477-73-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-3-bromophthalide is a substituted phthalide derivative featuring both a nitro group and a bromine atom, making it a highly versatile intermediate in synthetic organic chemistry. Its strategic functionalization allows for a range of chemical transformations, positioning it as a valuable building block in the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, established synthetic protocols, chemical reactivity, and safety considerations, serving as a critical resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Physicochemical Properties
6-Nitro-3-bromophthalide is systematically named 3-bromo-6-nitro-1,3-dihydro-2-benzofuran-1-one. The presence of the electron-withdrawing nitro group and the labile bromo substituent on the phthalide core dictates its chemical behavior and synthetic utility.
Table 1: Physicochemical and Identity Data for 6-Nitro-3-Bromophthalide
| Property | Value | Source(s) |
| CAS Number | 19477-73-7 | [1] |
| Molecular Formula | C₈H₄BrNO₄ | N/A (Calculated) |
| Molecular Weight | 258.03 g/mol | N/A (Calculated) |
| IUPAC Name | 3-Bromo-6-nitro-2-benzofuran-1(3H)-one | [2] |
| Synonyms | 3-Bromo-6-nitrophthalide | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 80-83 °C | [3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in non-polar solvents and water. | General Chemical Knowledge |
Spectroscopic Profile
The structural features of 6-nitro-3-bromophthalide can be unequivocally confirmed through standard spectroscopic techniques. While a complete, unified dataset is not publicly available, the expected spectral characteristics can be inferred from the analysis of its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H-NMR | Aromatic Protons (3H): δ 7.5-8.5 ppm; Methine Proton (1H, -CHBr-): δ ~6.0-6.5 ppm. | The aromatic protons will exhibit complex splitting patterns (doublets, triplets) characteristic of a tri-substituted benzene ring. The methine proton adjacent to the bromine and oxygen will be significantly downfield. |
| ¹³C-NMR | Carbonyl Carbon (C=O): δ ~165-170 ppm; Aromatic Carbons: δ ~120-150 ppm; Methine Carbon (-CHBr-): δ ~70-80 ppm. | The carbonyl carbon of the lactone is a key identifier. The carbon bearing the nitro group will be shifted downfield due to its electron-withdrawing nature. |
| FT-IR (cm⁻¹) | ~1760-1780 (C=O, lactone); ~1520-1550 & ~1340-1360 (N-O, nitro asymmetric & symmetric stretch); ~3100 (C-H, aromatic). | The high frequency of the carbonyl stretch is characteristic of a strained five-membered lactone ring. The two distinct, strong peaks for the nitro group are definitive.[4] |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). | Fragmentation would likely involve the loss of Br, NO₂, and CO. |
Synthesis and Purification
The synthesis of 6-nitro-3-bromophthalide typically involves a multi-step sequence starting from readily available phthalide derivatives. A common and logical pathway is the nitration of 3-bromophthalide.
Rationale for Synthetic Strategy
The synthetic approach hinges on the directing effects of the substituents on the aromatic ring. Direct bromination of 6-nitrophthalide is an alternative, but controlling regioselectivity can be challenging. A more controlled approach is to first install the bromine atom and then perform the nitration. The lactone ring is an ortho-, para-director, but sterically hinders the ortho positions, favoring substitution at the 6-position.
Experimental Protocol: Synthesis via Nitration of 3-Bromophthalide
This protocol is a representative procedure based on standard organic chemistry transformations.[5]
Step 1: Synthesis of 3-Bromophthalide
-
Reaction: Phthalide is brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This is a modification of the Wohl-Ziegler reaction.[6]
-
Procedure:
-
To a solution of phthalide (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a 100-watt bulb) to initiate the reaction.[6]
-
Monitor the reaction by TLC. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.[6]
-
Cool the reaction mixture and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure. The crude 3-bromophthalide can be purified by recrystallization from a solvent like cyclohexane.[6]
-
Step 2: Nitration of 3-Bromophthalide
-
Reaction: 3-Bromophthalide is nitrated using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Procedure:
-
In a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to 3-bromophthalide with stirring.
-
Once dissolved, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
The solid precipitate, 6-nitro-3-bromophthalide, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
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Reactivity and Synthetic Applications
The utility of 6-nitro-3-bromophthalide stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine at the benzylic position is susceptible to nucleophilic substitution.[7][8]
Key Reactive Sites
-
C3-Bromine (Benzylic Halide): This position is highly reactive towards nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse side chains.
-
C6-Nitro Group: The nitro group can be reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation, alkylation). This reduction is a key step in many synthetic pathways.[9]
-
Aromatic Ring: Activated by the nitro group, the ring is susceptible to nucleophilic aromatic substitution, although this is less common than substitution at the C3 position.[7]
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Applications in Drug Development
Nitroaromatic compounds are significant in medicinal chemistry, serving as precursors to many bioactive molecules and sometimes as pharmacophores themselves.[10][11][12] 6-Nitro-3-bromophthalide is a precursor for synthesizing analogs of drugs or novel chemical entities. Its functional groups allow for its incorporation into larger scaffolds for structure-activity relationship (SAR) studies. For instance, the reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the development of kinase inhibitors and other targeted therapies.[13][14]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 6-nitro-3-bromophthalide.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[16] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
-
Health Hazards: This compound is classified as a skin, eye, and respiratory irritant.[15] In case of contact, rinse the affected area immediately and thoroughly with water. If inhaled, move to fresh air.[17] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from strong oxidizing agents and strong bases.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
6-Nitro-3-bromophthalide (CAS 19477-73-7) is a synthetically valuable intermediate characterized by its dual functionality. The strategic placement of a reactive benzylic bromide and an activatable nitro group on a phthalide scaffold provides chemists with multiple pathways for molecular elaboration. Its importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, is well-established. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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